molecular formula C10H10N2O4S B1519642 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid CAS No. 1051333-34-6

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B1519642
CAS No.: 1051333-34-6
M. Wt: 254.26 g/mol
InChI Key: MJTQRKUVVKQARB-UHFFFAOYSA-N
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Description

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a chemical compound with the molecular formula C10H10N2O4S It is characterized by a benzene ring substituted with a methyl group, a cyano group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methylbenzoic acid as the starting material.

  • Cyanomethylation: The carboxylic acid group is converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide.

  • Sulfamoylation: The cyano group is then converted to a sulfamoyl group using sulfamoyl chloride or sulfamide in the presence of a base.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines derived from the cyano group.

  • Substitution Products: Substituted sulfamoyl derivatives.

Scientific Research Applications

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can act as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in nucleophilic addition reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-Methylbenzoic acid: Lacks the cyano and sulfamoyl groups.

  • Cyanomethylsulfonic acid: Lacks the methyl group on the benzene ring.

  • Sulfamoylbenzoic acid: Lacks the cyano group.

Properties

IUPAC Name

3-(cyanomethylsulfamoyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)12-5-4-11/h2-3,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTQRKUVVKQARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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